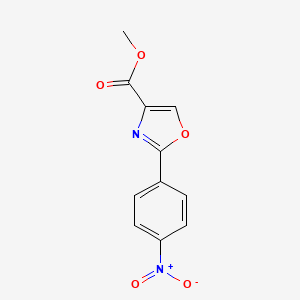

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

描述

Fundamentals of Heterocyclic Chemistry with Focus on Oxazoles

Heterocyclic compounds constitute a cornerstone of organic chemistry, with oxazoles representing a critical subclass of five-membered aromatic rings containing one oxygen and one nitrogen atom. The oxazole ring system exhibits partial aromaticity due to delocalized π-electrons across its conjugated structure, though its resonance stabilization is weaker than that of thiazoles or imidazoles. The basicity of oxazole is comparatively low, with a conjugate acid pK~a~ of 0.8, rendering it less nucleophilic than nitrogen-rich heterocycles like pyridine.

Oxazoles are synthesized through several classical methods:

- Robinson–Gabriel synthesis : Cyclodehydration of 2-acylaminoketones using agents like polyphosphoric acid.

- Fischer oxazole synthesis : Reaction of cyanohydrins with aldehydes under acidic conditions.

- Van Leusen reaction : TosMIC (tosylmethyl isocyanide) with aldehydes to form 5-substituted oxazoles.

Table 1: Comparison of Key Heterocyclic Compounds

| Compound | Structure | Aromaticity | Basicity (pK~a~) | Common Applications |

|---|---|---|---|---|

| Oxazole | O, N at 1,3 positions | Moderate | 0.8 | Pharmaceuticals, dyes |

| Thiazole | S, N at 1,3 positions | High | 2.5 | Vitamins, biocatalysts |

| Isoxazole | O, N at 1,2 positions | Moderate | -1.3 | Agrochemicals, antibiotics |

Historical Development of Nitrophenyl-Substituted Oxazole Compounds

The introduction of nitrophenyl groups into oxazole frameworks emerged in the late 20th century, driven by the need for electron-deficient aromatic systems in medicinal and materials chemistry. Early syntheses, such as the Cornforth rearrangement of 4-acyloxazoles, enabled access to nitrophenyl derivatives but suffered from low yields. Breakthroughs in the 1990s, including the use of decarboxylation strategies for 5-(2-substituted-4-nitrophenyl)-4-oxazolecarboxylic acids, provided scalable routes to these compounds. Patent US6423849B1 (2000) highlighted the utility of nitrophenyl oxazoles as intermediates for antiviral agents, spurring further innovation in regioselective nitration and cross-coupling methodologies.

Chemical Relevance of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

This compound (CAS: 1171126-87-6) is a structurally complex oxazole derivative featuring:

- A nitro group at the para position of the phenyl ring, enhancing electrophilicity.

- An ester moiety at C4, enabling further functionalization via hydrolysis or transesterification.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₈N₂O₅ | |

| Molecular weight | 248.19 g/mol | |

| Melting point | Not reported (decomposes) | |

| Solubility | Chloroform, methanol | |

| Stability | Sensitive to strong acids/bases |

The compound’s electronic profile makes it a versatile intermediate in Suzuki-Miyaura couplings and Diels-Alder reactions, particularly for constructing polycyclic architectures.

Research Significance and Objectives

This compound has garnered attention for:

- Pharmaceutical applications : Serving as a precursor to kinase inhibitors and antiviral agents.

- Materials science : Facilitating the design of fluorescent probes via nitro-to-amine reduction.

- Synthetic methodology : Enabling studies on regioselective C–H functionalization in oxazole systems.

Current research objectives include:

- Optimizing continuous-flow synthesis to improve yield and scalability. -

属性

IUPAC Name |

methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDWVWURAWVTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the oxazole ring. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

化学反应分析

Types of Reactions

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amine, leading to different derivatives.

Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields Methyl 2-(4-aminophenyl)oxazole-4-carboxylate, while substitution reactions can introduce various functional groups onto the oxazole ring .

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

One of the most significant applications of methyl 2-(4-nitrophenyl)oxazole-4-carboxylate is its antimicrobial activity. Research indicates that this compound can inhibit biofilm formation in bacteria such as Staphylococcus aureus, which is crucial for developing new antimicrobial therapies. The mechanism of action is believed to involve interference with bacterial signaling pathways essential for biofilm development, making it a promising candidate for further studies in antimicrobial therapy .

Potential Therapeutic Targets

Studies have focused on the interactions of this compound with various molecular targets. Its ability to disrupt biofilm formation suggests specific interactions that could be explored for therapeutic purposes. Future research may elucidate its full range of interactions and potential therapeutic targets, particularly in treating infections resistant to conventional antibiotics .

Material Science

Dyes and Pigments

This compound can serve as an intermediate in synthesizing dyes and pigments due to its unique chemical structure. The nitrophenyl group enhances the color properties of the resulting compounds, making them suitable for various applications in textiles and coatings .

Polymer Chemistry

The compound's reactivity allows it to participate in polymerization processes, potentially leading to the development of novel materials with specific properties tailored for applications in electronics and coatings. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in biofilm formation by Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent effect on biofilm inhibition:

| Concentration (µg/mL) | Biofilm Formation (% Inhibition) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

| 200 | 90 |

This study highlights the compound's potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Synthesis of Dyes

In another study focusing on dye synthesis, this compound was utilized as a precursor for synthesizing azo dyes. The resulting dyes exhibited vibrant colors and good lightfastness properties, making them suitable for textile applications:

| Dye Name | Color | Lightfastness Rating |

|---|---|---|

| Azo Dye A | Red | Excellent |

| Azo Dye B | Blue | Good |

| Azo Dye C | Yellow | Fair |

The incorporation of the nitrophenyl group significantly contributed to the color intensity and stability of these dyes .

作用机制

The mechanism of action of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- Electronic Effects : The nitro group in this compound significantly lowers the electron density at C2 compared to the hydroxybenzyl group in Macrooxazole A or the tert-butyl group in Methyl 2-(tert-butyl)oxazole-4-carboxylate. This difference influences reactivity in cross-coupling reactions and metabolic stability .

Key Research Findings

Physicochemical Properties

- UV-Vis Spectra : Macrooxazole A shows distinct UV maxima at 202, 227, and 277 nm, attributed to conjugated π-systems and aromatic substituents . Comparable data for this compound is unavailable but expected to shift due to the nitro group’s strong absorbance in the 250–400 nm range.

- Mass Spectrometry : HR-ESIMS data for Macrooxazole A confirms the molecular ion [M+H]⁺ at m/z 278.1026 (calc. 278.1023) . This compound’s ESI-MS would likely exhibit a [M+H]⁺ peak near m/z 248.19 .

生物活性

Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 248.192 g/mol. The compound features an oxazole ring substituted with a nitrophenyl group, which is critical for its biological activity. The presence of the nitro group is known to influence the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been explored, including thermal and ultrasonic techniques, to optimize yield and purity. For instance, the use of deep eutectic solvents has been highlighted as a green chemistry approach to synthesize similar oxazole derivatives efficiently .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated that derivatives with similar structures possess activity against various pathogens, including bacteria and fungi. The nitrophenyl substituent enhances this activity by facilitating interactions with microbial cell membranes or essential metabolic pathways .

Anticancer Properties

Research indicates that compounds in the oxazole class, including this compound, show promising anticancer activity. In vitro assays have revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the activation of caspases and modulation of apoptotic signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |

| Immunosuppressive | Modulates immune responses |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the phenyl ring significantly impact the biological activity of this compound. For example, the presence of electron-withdrawing groups like nitro enhances the compound's ability to inhibit target enzymes involved in cancer progression and microbial resistance .

Table 2: Structure-Activity Relationships

| Compound Variant | Substituent Position | Biological Activity |

|---|---|---|

| This compound | Para | High anticancer activity |

| Methyl 2-(3-Nitrophenyl)oxazole-4-carboxylate | Meta | Moderate activity |

| Methyl 2-(Phenyl)oxazole-4-carboxylate | No nitro | Low activity |

Case Studies

- Anticancer Mechanism Investigation : A study involving this compound demonstrated its ability to upregulate caspase expression in Jurkat cells, indicating an apoptotic pathway activation as a mechanism for its anticancer effects .

- Immunosuppressive Effects : Another investigation revealed that certain derivatives exhibited immunosuppressive properties by inhibiting lymphocyte proliferation in vitro, suggesting potential applications in autoimmune disease management .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via coupling reactions involving oxazole intermediates and nitrophenyl derivatives. For example, similar oxazole carboxylates are synthesized using Boc-protected amines, CH₂Cl₂ as a solvent, and trifluoroacetic acid (TFA) for deprotection, followed by column chromatography (silica gel) for purification . Reaction optimization may involve Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-nitrophenyl group, with yields improved by using toluene/ethanol solvent systems and aqueous Na₂CO₃ . Key impurities (e.g., unreacted starting materials) are identified via TLC and removed through gradient elution during purification.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for the methyl ester singlet (~δ 3.8–4.0 ppm) and aromatic protons from the 4-nitrophenyl group (δ 7.5–8.3 ppm, split into doublets due to para-substitution).

- ¹³C NMR : The carbonyl carbons (oxazole C4-carboxylate at ~δ 160–165 ppm; nitrophenyl carbonyl, if present, at ~δ 170 ppm).

- Mass Spectrometry (APCI) : Molecular ion peaks ([M+H]⁺) at m/z 248.19 (calculated for C₁₁H₈N₂O₅) and fragment ions corresponding to the oxazole ring cleavage .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer : The compound may exhibit irritant properties (similar to structurally related thiazole esters ). Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂, MeOH) and wear nitrile gloves/lab coats. Emergency eye rinsing (per ANSI Z358.1) is required if contact occurs .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what refinement challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsion angles. Challenges include:

- Disorder : The nitro group’s orientation may require split-site modeling.

- Twinned Data : Use the TWIN/BASF commands in SHELXL to refine twin fractions .

- Validation : Check R-factors (<5%) and residual electron density maps using WinGX .

Q. What computational strategies elucidate the electronic effects of the 4-nitrophenyl group on the oxazole ring’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron-Withdrawing Effects : The nitro group reduces electron density on the oxazole ring, increasing electrophilicity at C5.

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict regioselectivity in nucleophilic substitutions. Compare with experimental UV-Vis spectra for validation .

Q. How does crystal packing influence the compound’s physicochemical stability?

- Methodological Answer : Analysis via Mercury (CCDC) reveals intermolecular interactions:

- π-Stacking : Between nitrophenyl and oxazole rings (distance ~3.5 Å).

- Hydrogen Bonds : Weak C–H···O interactions between ester carbonyls and nitro groups stabilize the lattice. These interactions correlate with melting point and solubility .

Q. What in vitro assays evaluate the compound’s bioactivity, and how do structural modifications enhance potency?

- Methodological Answer :

- Antimicrobial Testing : Microdilution assays (MIC values) against Gram-positive bacteria.

- SAR Studies : Replace the nitro group with electron-donating groups (e.g., methoxy) to assess changes in bioactivity. Ethyl ester analogs (e.g., ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate) show reduced cytotoxicity, suggesting ester chain length modulates membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。